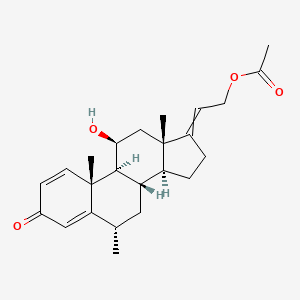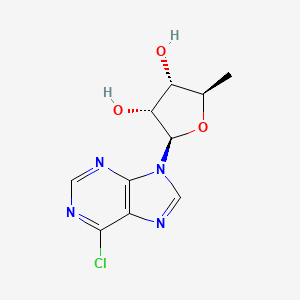
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is a synthetic nucleoside analog. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. This compound is characterized by the presence of a chlorine atom at the 6th position of the purine ring and a deoxyribose sugar moiety attached at the 9th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine typically involves the glycosylation of a purine derivative with a protected ribose sugar. One common method starts with the preparation of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose, which is then reacted with 6-chloropurine in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the purine ring or the sugar moiety.
Glycosylation and Deglycosylation: The ribose sugar can be modified or removed through glycosylation or deglycosylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 6-amino-9-(5-deoxy-d-ribofuranosyl)purine.
Aplicaciones Científicas De Investigación
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on DNA and RNA synthesis and function.
Medicine: It is investigated for its potential antiviral and anticancer properties, as nucleoside analogs can interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The chlorine atom at the 6th position can form hydrogen bonds with nucleobases, potentially disrupting base pairing and leading to errors in genetic information processing. This can result in the inhibition of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylmercaptopurine riboside: Similar structure but with a methylthio group instead of chlorine.
Clofarabine: A nucleoside analog with a fluorine atom and an arabinofuranosyl sugar moiety.
8-Bromoinosine: Contains a bromine atom at the 8th position of the purine ring.
Uniqueness
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is unique due to its specific substitution pattern and the presence of a deoxyribose sugar. This combination of features allows it to interact with nucleic acids in a distinct manner, making it a valuable tool in research and potential therapeutic applications.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-methyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3/t4-,6-,7-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKXGGWNDAGFGG-KQYNXXCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
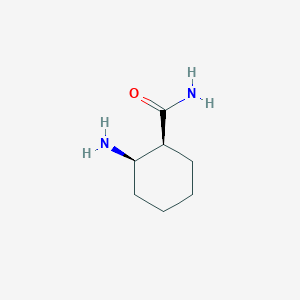


![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)
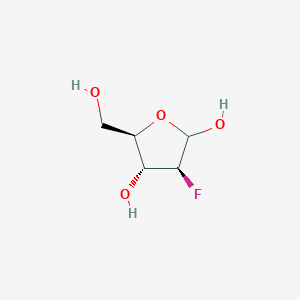

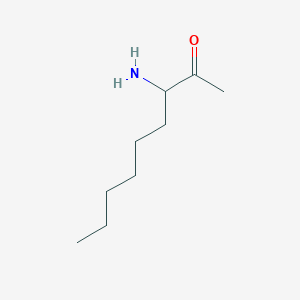
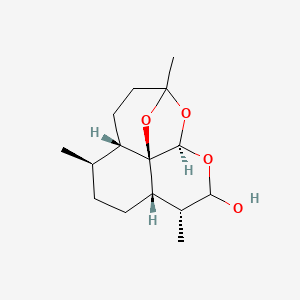
![2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol](/img/structure/B1142366.png)
